molecular formula C18H23ClN2O5 B12375269 Amoxetamide A

Amoxetamide A

Cat. No.: B12375269
M. Wt: 382.8 g/mol
InChI Key: HMKBZGBNGDBICC-KOSWAMCASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Amoxetamide A is produced through the combined culture of Amycolatopsis species 26-4 and mycolic acid-containing bacteria Tsukamurella pulmonis TP-B0596 . The compound is extracted from the culture using ethyl acetate (EtOAc) and purified through ODS C18 column chromatography and semi-preparative high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Currently, there is no detailed information available on the industrial production methods of this compound. The compound is primarily produced in laboratory settings for research purposes.

Chemical Reactions Analysis

Types of Reactions

Amoxetamide A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can alter the functional groups present in this compound.

    Substitution: The β-lactone moiety in this compound can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions for these reactions vary depending on the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the replacement of functional groups.

Scientific Research Applications

Amoxetamide A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

Amoxetamide A can be compared with other anoikis-inducing compounds, such as:

    Staurosporine: A potent inducer of apoptosis, including anoikis, but with a different mechanism of action.

    Anoikis-inducing peptides: Synthetic peptides designed to mimic extracellular matrix components and induce anoikis.

    β-lactone-containing compounds: Other compounds with β-lactone moieties that exhibit similar reactivity and biological activity.

This compound is unique due to its specific production method involving the combined culture of Amycolatopsis species and Tsukamurella pulmonis, as well as its potent anoikis-inducing activity in colorectal cancer cells .

Properties

Molecular Formula

C18H23ClN2O5

Molecular Weight

382.8 g/mol

IUPAC Name

2-amino-5-chloro-3-methoxy-N-[(2S)-4-methyl-4-[(2R,3S)-3-methyl-4-oxooxetan-2-yl]-3-oxopentan-2-yl]benzamide

InChI

InChI=1S/C18H23ClN2O5/c1-8-15(26-17(8)24)18(3,4)14(22)9(2)21-16(23)11-6-10(19)7-12(25-5)13(11)20/h6-9,15H,20H2,1-5H3,(H,21,23)/t8-,9-,15+/m0/s1

InChI Key

HMKBZGBNGDBICC-KOSWAMCASA-N

Isomeric SMILES

C[C@H]1[C@@H](OC1=O)C(C)(C)C(=O)[C@H](C)NC(=O)C2=C(C(=CC(=C2)Cl)OC)N

Canonical SMILES

CC1C(OC1=O)C(C)(C)C(=O)C(C)NC(=O)C2=C(C(=CC(=C2)Cl)OC)N

Origin of Product

United States

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